molecular formula C21H22N4O3 B12381673 Finerenone-d3

Finerenone-d3

Cat. No.: B12381673
M. Wt: 381.4 g/mol
InChI Key: BTBHLEZXCOBLCY-GDLHTLTCSA-N
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Description

Finerenone-d3 is a deuterated form of finerenone, a nonsteroidal mineralocorticoid receptor antagonist. It is primarily used in the treatment of chronic kidney disease and heart failure. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of finerenone-d3 involves multiple steps, including the introduction of deuterium atoms. The process typically starts with the preparation of a suitable precursor, followed by deuterium exchange reactions. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Finerenone-d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

Finerenone-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of finerenone.

    Biology: Used in biological studies to investigate the effects of deuterium substitution on the biological activity of finerenone.

    Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of finerenone.

    Industry: Used in the development of new formulations and drug delivery systems to improve the therapeutic efficacy of finerenone.

Mechanism of Action

Finerenone-d3 exerts its effects by selectively antagonizing the mineralocorticoid receptor. This receptor is activated by aldosterone and cortisol, which regulate gene expression involved in sodium and water retention, inflammation, and fibrosis. By blocking this receptor, this compound reduces the harmful effects of aldosterone and cortisol, leading to improved kidney and cardiovascular outcomes .

Comparison with Similar Compounds

Similar Compounds

    Spironolactone: A steroidal mineralocorticoid receptor antagonist with a broader spectrum of activity but more side effects.

    Eplerenone: A more selective steroidal mineralocorticoid receptor antagonist with fewer side effects compared to spironolactone.

    Esaxerenone: A nonsteroidal mineralocorticoid receptor antagonist similar to finerenone but with different pharmacokinetic properties.

Uniqueness of Finerenone-d3

This compound is unique due to its deuterium substitution, which enhances its metabolic stability and reduces the risk of side effects. This makes it a promising candidate for long-term treatment of chronic kidney disease and heart failure .

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

381.4 g/mol

IUPAC Name

(4S)-4-[4-cyano-2-(trideuteriomethoxy)phenyl]-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide

InChI

InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1/i4D3

InChI Key

BTBHLEZXCOBLCY-GDLHTLTCSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C#N)[C@H]2C3=C(C(=CN=C3OCC)C)NC(=C2C(=O)N)C

Canonical SMILES

CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C

Origin of Product

United States

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